![molecular formula C16H14F3N5O2S B2598268 4-[4-[6-(Trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]sulfonylbenzonitrile CAS No. 2380145-99-1](/img/structure/B2598268.png)
4-[4-[6-(Trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]sulfonylbenzonitrile
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Description
4-[4-[6-(Trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]sulfonylbenzonitrile, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancer. This compound has shown promising results in preclinical studies and is currently undergoing clinical trials.
Scientific Research Applications
- c-Met Inhibition : Researchers have explored the use of this compound as a potential inhibitor of the mesenchymal–epithelial transition factor (c-Met) protein kinase. Notably, c-Met inhibitors play a crucial role in cancer therapy by targeting aberrant signaling pathways involved in tumor growth and metastasis .
- GABA A Modulation : The same heterocyclic nucleus has demonstrated allosteric modulating activity on GABA A receptors, which are essential for neurotransmission and central nervous system function .
- Incorporating these heterocycles into polymers has shown promise for applications in solar cells. Their unique electronic properties contribute to enhancing solar energy conversion efficiency .
- The compound has demonstrated inhibition of (\beta)-secretase 1 (BACE-1), an enzyme implicated in Alzheimer’s disease. This finding suggests potential therapeutic applications in neurodegenerative disorders .
Medicinal Chemistry
Polymer Design
Enzyme Inhibition
properties
IUPAC Name |
4-[4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]sulfonylbenzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F3N5O2S/c17-16(18,19)14-5-6-15(22-21-14)23-7-9-24(10-8-23)27(25,26)13-3-1-12(11-20)2-4-13/h1-6H,7-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGGLQGBOMYOOBV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)C(F)(F)F)S(=O)(=O)C3=CC=C(C=C3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F3N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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